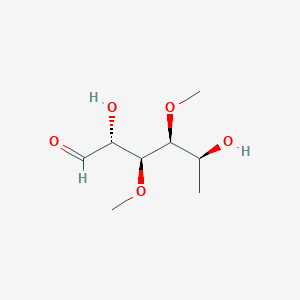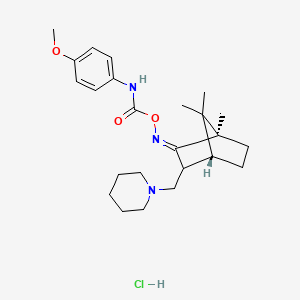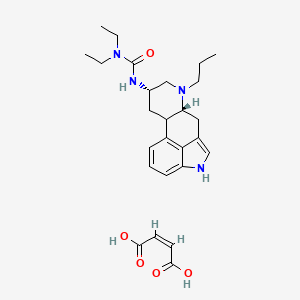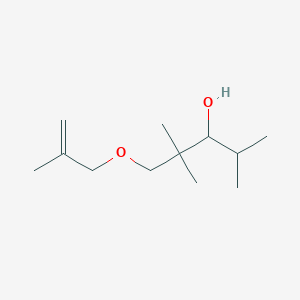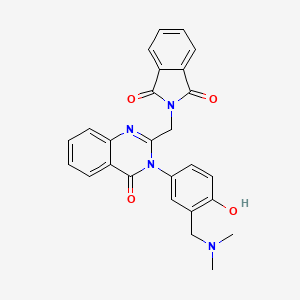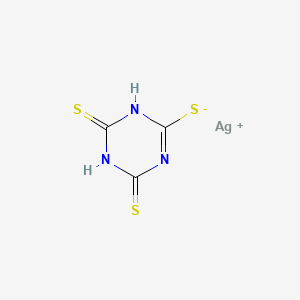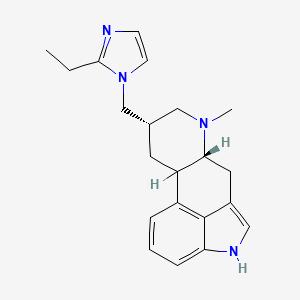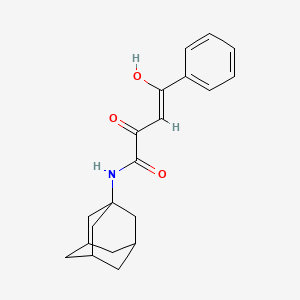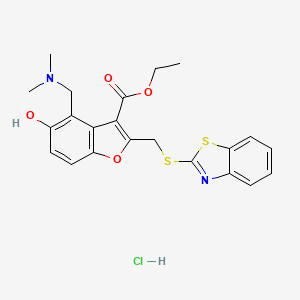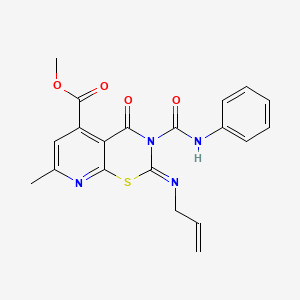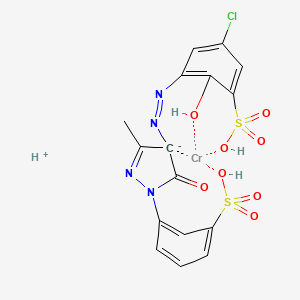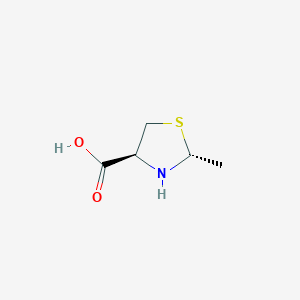
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.195 g/mol . It is a thiazolidine derivative, characterized by a thiazolidine ring with a carboxylic acid group and a methyl substituent. This compound is known for its stereochemistry, having two defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- can be synthesized through the condensation reaction of cysteine and acetaldehyde . The reaction involves the formation of a thiazolidine ring via a non-enzymatic condensation reaction, followed by ring closure . The reaction conditions typically include an acidic or neutral pH to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other thiazolidine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways involving cysteine and acetaldehyde.
Medicine: Research explores its potential therapeutic effects, particularly in detoxifying acetaldehyde, a toxic metabolite of ethanol.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- involves its ability to react with acetaldehyde, forming a stable thiazolidine ring . This reaction helps in detoxifying acetaldehyde, reducing its toxicity in biological systems. The compound’s molecular targets include biogenic nucleophiles, which it reacts with to form stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid (cis): A diastereomer of the trans form, differing in the spatial arrangement of the substituents.
Thiazolidine-4-carboxylic acid: Lacks the methyl group at the 2-position.
Cysteine: The amino acid precursor involved in the synthesis of 2-Methyl-4-thiazolidinecarboxylic acid.
Uniqueness
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is unique due to its specific stereochemistry and its ability to form stable products with acetaldehyde. This property makes it valuable in detoxification processes and as a research tool in studying biochemical pathways involving acetaldehyde .
Eigenschaften
CAS-Nummer |
88855-03-2 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
(2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
InChI-Schlüssel |
FHTPNEYXMGZOSH-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1N[C@H](CS1)C(=O)O |
Kanonische SMILES |
CC1NC(CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


